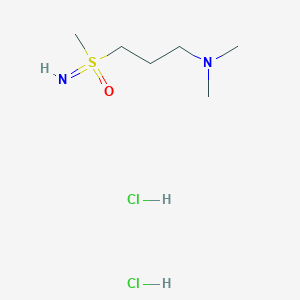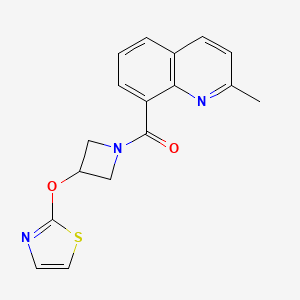
(4-Chlorooxan-4-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
(4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride works by binding to alpha-2 adrenergic receptors in the brain and peripheral tissues. This binding reduces the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological processes. By reducing sympathetic nerve impulses from the brain to the heart and blood vessels, this compound hydrochloride decreases heart rate and relaxes blood vessels, resulting in a reduction in blood pressure.
Biochemical and physiological effects:
This compound hydrochloride has several biochemical and physiological effects on the body. It decreases sympathetic nervous system activity, which results in decreased heart rate and blood pressure. It also increases parasympathetic nervous system activity, which can lead to increased gastrointestinal motility and decreased pupil size. This compound hydrochloride can also affect the release of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects in certain medical conditions.
Advantages and Limitations for Lab Experiments
(4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride has several advantages and limitations for use in laboratory experiments. Its well-established mechanism of action and pharmacokinetics make it a reliable tool for studying the physiology of the sympathetic and parasympathetic nervous systems. However, its effects on other neurotransmitters and its potential for off-target effects may limit its usefulness in certain experiments. Additionally, its use in animal studies may be limited by species differences in receptor expression and pharmacokinetics.
Future Directions
There are several potential future directions for research on (4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. Additionally, further research is needed to fully understand the effects of this compound hydrochloride on other neurotransmitters and their potential contribution to its therapeutic effects. Finally, the development of new formulations or delivery methods may improve the efficacy and tolerability of this compound hydrochloride for certain medical conditions.
Synthesis Methods
The synthesis of (4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride involves the reaction of 2-chloro-2',6'-dimethylacetanilide with sodium cyanide in the presence of sodium methoxide to form 2-chloro-6'-cyano-2'-methylacetanilide. This intermediate is then treated with sodium borohydride to reduce the cyano group to an amino group, followed by reaction with formaldehyde to form (4-Chlorooxan-4-yl)methanamine. The final step involves the reaction of (4-Chlorooxan-4-yl)methanamine with hydrochloric acid to form this compound hydrochloride.
Scientific Research Applications
(4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure in hypertensive patients, particularly those with resistant hypertension. It has also been used to treat symptoms of ADHD, such as hyperactivity, impulsivity, and inattention. Additionally, this compound hydrochloride has been investigated for its potential use in the management of opioid withdrawal symptoms, as it can reduce the severity of withdrawal symptoms and cravings.
Safety and Hazards
The safety information available indicates that “(4-Chlorooxan-4-yl)methanamine;hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(4-chlorooxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFTIWFDBYIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)


![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)
![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)
![N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2448977.png)



![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)
